molecular formula C11H5Cl3F4N2O3 B8103166 6-chloro-3-(2-chloro-2,2-difluoroacetyl)-4H-imidazo[1,2-a]pyridin-4-ium 2-chloro-2,2-difluoroacetate

6-chloro-3-(2-chloro-2,2-difluoroacetyl)-4H-imidazo[1,2-a]pyridin-4-ium 2-chloro-2,2-difluoroacetate

Cat. No.: B8103166
M. Wt: 395.5 g/mol
InChI Key: ZJOALYCPSUARJJ-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-chloro-2,2-difluoroacetyl)-4H-imidazo[1,2-a]pyridin-4-ium 2-chloro-2,2-difluoroacetate is a halogen-rich heterocyclic compound with a complex ionic structure. Its molecular formula is C₁₁H₅Cl₃F₄N₂O₃, and it has a molecular weight of 395.53 g/mol (CAS: 1078634-12-4, MDL: MFCD06795629) . The compound features an imidazo[1,2-a]pyridine core substituted with a 2-chloro-2,2-difluoroacetyl group at the 3-position and a 6-chloro substituent. The cationic imidazo-pyridinium moiety is paired with a 2-chloro-2,2-difluoroacetate counterion, distinguishing it from neutral analogs. This ionic nature likely enhances its solubility in polar solvents compared to non-ionic derivatives.

Properties

IUPAC Name

2-chloro-1-(6-chloro-4H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F2N2O.C2HClF2O2/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13;3-2(4,5)1(6)7/h1-4H;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOALYCPSUARJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C([NH+]2C=C1Cl)C(=O)C(F)(F)Cl.C(=O)(C(F)(F)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(6-chloro-4H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and difluoro groups: This step involves the use of chlorinating and fluorinating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the difluoroethanone moiety.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore for the development of new drugs. Its imidazo[1,2-a]pyridine core is known for its biological activity, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-chloro-4H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with enzymes or receptors, modulating their activity. The difluoroethanone moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Key Features Source
6-Chloro-3-(2-chloro-2,2-difluoroacetyl)-4H-imidazo[1,2-a]pyridin-4-ium 2-chloro-2,2-difluoroacetate C₁₁H₅Cl₃F₄N₂O₃ 395.53 Ionic salt; 6-Cl, 3-(ClF₂CO) on imidazo-pyridinium core; acetate counterion
2-{6-Chloro-2-[4-(3-fluoropropoxy)phenyl]imidazo[1,2-a]pyridin-3-yl}-N,N-diethylacetamide C₂₂H₂₅ClFN₃O₂ 417.91 Neutral; 6-Cl, 3-acetamide with diethyl and fluoropropoxy-phenyl groups
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide C₁₅H₁₁Cl₂N₃O 320.17 Neutral; 6-Cl, 2-(4-Cl-phenyl), 3-acetamide
N-(2,6-Dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide C₂₁H₂₁N₃O₃S 395.48 Pyridine-sulfonamide hybrid; neutral; bulky aryl substituents

Key Observations:

Ionic vs. Neutral Structures : The target compound’s ionic nature contrasts with neutral analogs like 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide, which lacks a counterion . This difference may influence solubility, with ionic compounds typically exhibiting higher polarity.

Substituent Complexity : The target compound’s 2-chloro-2,2-difluoroacetyl group introduces steric and electronic effects distinct from simpler acetamide or aryl substituents in analogs . The difluoroacetyl group may enhance electrophilicity, affecting reactivity in synthetic applications.

Molecular Weight Trends : The compound in (417.91 g/mol) has a higher molecular weight due to its extended fluoropropoxy-phenyl and diethylacetamide groups, whereas the target compound (395.53 g/mol) achieves a moderate weight through halogen and fluorine density .

Biological Activity

6-chloro-3-(2-chloro-2,2-difluoroacetyl)-4H-imidazo[1,2-a]pyridin-4-ium 2-chloro-2,2-difluoroacetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce the imidazo[1,2-a]pyridine scaffold and the difluoroacetyl moiety. The synthetic route has been optimized to enhance yield and purity. For instance, a recent study reported the synthesis of similar imidazo derivatives using metal-free conditions to achieve high yields under mild conditions .

Antimicrobial Activity

The biological activity of 6-chloro-3-(2-chloro-2,2-difluoroacetyl)-4H-imidazo[1,2-a]pyridin-4-ium has been evaluated against various pathogens. Notably, it exhibits significant activity against Leishmania donovani and Trypanosoma brucei:

Pathogen EC50 (µM) CC50 (µM)
L. donovani (promastigotes)8.8 ± 0.5>100
L. infantum (axenic amastigotes)9.7 ± 0.3>100
T. b. brucei (bloodstream form)>50>100

This data indicates that while the compound shows promise as an antileishmanial agent, its efficacy against T. brucei is limited due to higher EC50 values .

Cytotoxicity

The cytotoxic effects were assessed using the HepG2 cell line as a model for human hepatocytes. The compound demonstrated a CC50 greater than 100 µM, suggesting a relatively low toxicity profile in vitro compared to other tested compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For example:

  • The introduction of different substituents at positions 3 and 4 of the imidazo ring can enhance potency against specific pathogens.
  • The presence of the difluoroacetyl group is critical for maintaining activity against Leishmania species.

These findings underline the importance of molecular modifications in optimizing pharmacological profiles .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo derivatives similar to our compound:

  • Leishmaniasis Treatment : A study reported that derivatives with similar scaffolds showed lower EC50 values against L. donovani compared to standard treatments like amphotericin B and miltefosine .
  • Trypanosomiasis : Research on related compounds indicated that structural modifications could lead to improved activity against T. brucei by enhancing solubility and cellular uptake .

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